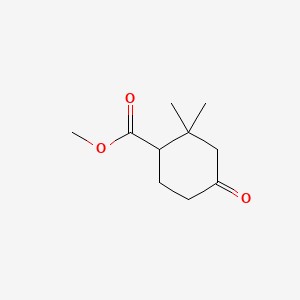

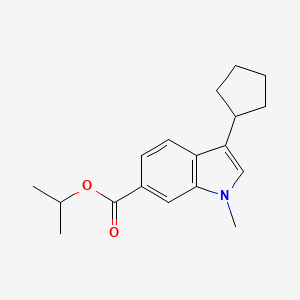

![molecular formula C14H9N3O2S B571887 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile CAS No. 1227270-43-0](/img/structure/B571887.png)

1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile, also known as 1-PPS, is a novel heterocyclic compound with potential applications in the field of medicinal chemistry. It has been used in several research studies to investigate its pharmacological properties, including its synthesis method, mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.

Applications De Recherche Scientifique

Synthesis and Chemical Reactions

1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile serves as an intermediate in various chemical synthesis processes. It has been used efficiently in sulfonation reactions with chlorosulfonic acid in acetonitrile, leading to the development of a clean protocol for direct synthesis of corresponding sulfonyl chlorides. These intermediates can be transformed into various sulfonamide derivatives, demonstrating the compound's versatility in synthetic organic chemistry (Janosik et al., 2006). Additionally, palladium-catalyzed decarboxylative Suzuki and Heck couplings have been applied to synthesize 2-aryl/alkenyl derivatives of 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridines, showcasing its application in cross-coupling reactions to access a variety of structurally diverse molecules (Suresh et al., 2013).

Biological Activity and Applications

Research has also focused on the biological activities of pyrrolo[2,3-b]pyridine scaffolds. New biologically active pyrrolo[2,3-b]pyridine derivatives have been synthesized and characterized, indicating the potential of these compounds in medicinal chemistry and drug design due to their structural properties and biological activities (Sroor, 2019). These findings open avenues for further exploration of 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile and its derivatives in the development of new pharmaceuticals.

Material Science and Optoelectronics

In material science, derivatives of 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile have been investigated for their structural and optical properties. Studies on pyrazolo pyridine derivatives have reported on their thermal, structural, optical, and diode characteristics, highlighting their potential applications in optoelectronics and as photosensors (Zedan et al., 2020). These investigations demonstrate the compound's utility in the development of new materials with specific electronic and optical properties.

Propriétés

IUPAC Name |

1-(benzenesulfonyl)pyrrolo[2,3-b]pyridine-6-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9N3O2S/c15-10-12-7-6-11-8-9-17(14(11)16-12)20(18,19)13-4-2-1-3-5-13/h1-9H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJXJFIFKDADEBO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2N=C(C=C3)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Methyl-2-[4-(2-methylsulfonylphenyl)phenyl]-5-(trifluoromethyl)quinoxaline](/img/structure/B571807.png)

![tert-Butyl 2-phenyl-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate](/img/structure/B571811.png)

![6-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B571812.png)

![tert-Butyl (3-aminobenzo[d]isoxazol-4-yl)carbamate](/img/structure/B571826.png)

![Methyl 2-iodo-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine-9-carboxylate](/img/structure/B571827.png)